molecular formula C17H24N2O5S B240316 3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione

3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione

Numéro de catalogue B240316
Poids moléculaire: 368.4 g/mol
Clé InChI: BFFABFIMFXUFQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione, commonly known as AT-1012, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. The compound belongs to the family of spirocyclic lactones and is known to exhibit various biological activities, including antitumor and antiviral properties. In

Mécanisme D'action

The mechanism of action of AT-1012 is not fully understood. However, studies have suggested that the compound may act by inducing apoptosis, a process of programmed cell death, in cancer cells. AT-1012 has been found to activate caspases, which are enzymes involved in the apoptotic pathway. Additionally, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. The inhibition of topoisomerase II may lead to DNA damage and subsequent apoptosis in cancer cells.
Biochemical and Physiological Effects:
AT-1012 has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In animal studies, AT-1012 has been found to inhibit tumor growth and improve survival rates. Additionally, the compound has been found to inhibit the replication of HIV and HCV in vitro. These findings suggest that AT-1012 may have potential therapeutic applications in the treatment of cancer and viral infections.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of AT-1012 is its broad-spectrum antitumor and antiviral activity. The compound has been found to exhibit activity against various cancer cell lines and viral infections. Additionally, the compound has been shown to have low toxicity in animal studies. However, one limitation of AT-1012 is its poor solubility in water, which may limit its use in certain experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Orientations Futures

There are several future directions for the study of AT-1012. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of AT-1012 and its potential therapeutic applications. Studies are also needed to explore the potential side effects of the compound and its efficacy in vivo. Finally, the development of novel derivatives of AT-1012 may lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Méthodes De Synthèse

The synthesis of AT-1012 involves the reaction of 2-aminothiazole with 3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione in the presence of p-toluenesulfonic acid and benzene. The reaction results in the formation of the spirocyclic lactone, which is then treated with pentyloxymethyl chloride to obtain the final product, AT-1012. The synthesis method has been optimized to produce high yields of the compound, and the purity of the product has been confirmed using various analytical techniques, including NMR and HPLC.

Applications De Recherche Scientifique

AT-1012 has been the subject of numerous scientific studies due to its potential use in the field of medicine. The compound has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, AT-1012 has been found to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). These findings have led to the exploration of AT-1012 as a potential therapeutic agent for the treatment of cancer and viral infections.

Propriétés

Nom du produit

3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione

Formule moléculaire

C17H24N2O5S

Poids moléculaire

368.4 g/mol

Nom IUPAC

3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-(pentoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione

InChI

InChI=1S/C17H24N2O5S/c1-3-4-5-6-22-8-11-7-17(13(20)23-11)10-16(2,24-14(17)21)12-9-25-15(18)19-12/h9,11H,3-8,10H2,1-2H3,(H2,18,19)

Clé InChI

BFFABFIMFXUFQE-UHFFFAOYSA-N

SMILES

CCCCCOCC1CC2(CC(OC2=O)(C)C3=CSC(=N3)N)C(=O)O1

SMILES canonique

CCCCCOCC1CC2(CC(OC2=O)(C)C3=CSC(=N3)N)C(=O)O1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.